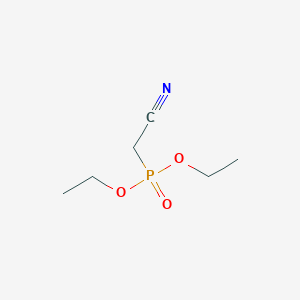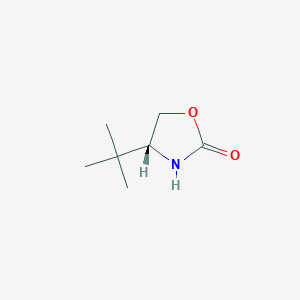
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes studying the reaction mechanisms, the reagents and conditions used, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide information about the compound’s behavior under different conditions.Aplicaciones Científicas De Investigación
Mechanisms of Chemical Reactions
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggests the significance of γ-hydroxymethyl groups and hydride transfer mechanisms in the breakdown of complex organic molecules, which could be relevant for understanding the reactivity or degradation pathways of similar compounds (T. Yokoyama, 2015).
Degradation of Environmental Contaminants
The study on advanced oxidation processes for acetaminophen degradation provides insights into the by-products, biotoxicity, and degradation pathways of organic contaminants. Such processes might be applicable for the environmental management of waste containing similar diol compounds (Mohammad Qutob et al., 2022).
Downstream Processing of Biological Products
Insights into the recovery and purification of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, can be directly relevant to the industrial application of similar diol compounds in producing or processing biological materials (Zhi-Long Xiu & A. Zeng, 2008).
Kinetic Resolution in Asymmetric Synthesis
The review on catalytic non-enzymatic kinetic resolution offers insights into the synthesis of chiral compounds, which may be applicable to the synthesis or separation of chiral forms of "(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol" (H. Pellissier, 2011).
Polymers from Renewable Resources
Research on the use of 1,4:3,6-dianhydrohexitols in polymers highlights the potential of diol compounds derived from renewable resources in the synthesis of high-performance, biodegradable polymers (F. Fenouillot et al., 2010).
Safety And Hazards
The safety and hazards of a compound are usually determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and its potential to cause harmful effects such as toxicity, irritation, or sensitization.
Direcciones Futuras
Future directions could involve further studies to better understand the compound’s properties or reactions, developing new synthetic routes, or exploring its potential applications in areas such as medicine or materials science.
Please note that the availability and depth of information can vary depending on the specific compound and the extent to which it has been studied. For a detailed analysis of a specific compound, consultation with a specialist in the field or a detailed literature search may be required.
Propiedades
IUPAC Name |
[(3R,4R)-4-phenylmethoxyhexa-1,5-dien-3-yl]oxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDNFRGHUJGCFX-WOJBJXKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]([C@@H](C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444504 |
Source


|
| Record name | (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |
CAS RN |
112571-38-7 |
Source


|
| Record name | (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)

